

Spectral Data Analysis of 3-Bromo-5-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-hydroxybenzonitrile**

Cat. No.: **B1289605**

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectral characteristics of **3-Bromo-5-hydroxybenzonitrile** (CAS No: 770718-92-8). Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, detailed experimental protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound of this nature are provided to guide researchers in their analytical workflows.

Predicted and Expected Spectral Data

While experimental spectra for **3-Bromo-5-hydroxybenzonitrile** are not readily available in public databases, the following tables summarize the predicted ^1H NMR and ^{13}C NMR chemical shifts, expected characteristic IR absorptions based on its functional groups, and the anticipated molecular ion peaks in mass spectrometry.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.5 - 11.5	Singlet (broad)	1H	Ar-OH
~7.5 - 7.6	Triplet	1H	Ar-H
~7.3 - 7.4	Triplet	1H	Ar-H
~7.1 - 7.2	Triplet	1H	Ar-H

Note: Predicted chemical shifts can vary depending on the prediction software and solvent used.

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~158	C-OH
~135	Ar-C
~130	Ar-C
~125	Ar-C
~122	C-Br
~118	C≡N
~115	C-CN

Note: Predicted chemical shifts can vary depending on the prediction software and solvent used.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3500 - 3200	Strong, Broad	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~2230 - 2210	Medium, Sharp	C≡N stretch (nitrile)
~1600 - 1450	Medium to Strong	Aromatic C=C bending
~1200	Strong	C-O stretch (phenol)
~800 - 600	Medium to Strong	C-Br stretch

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak.

m/z	Isotope	Relative Abundance
196.9476	⁷⁹ Br	~100%
198.9456	⁸¹ Br	~98%

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as **3-Bromo-5-hydroxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

- **3-Bromo-5-hydroxybenzonitrile** sample

- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tubes (5 mm diameter)
- Volumetric flask and pipette
- NMR Spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-Bromo-5-hydroxybenzonitrile** for ¹H NMR, and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - If an internal standard is required, a small amount of TMS can be added to the solvent.
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Acquire the ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time will be necessary.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

- **3-Bromo-5-hydroxybenzonitrile** sample
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
- Spatula
- Agate mortar and pestle (for KBr pellet method)
- Potassium Bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

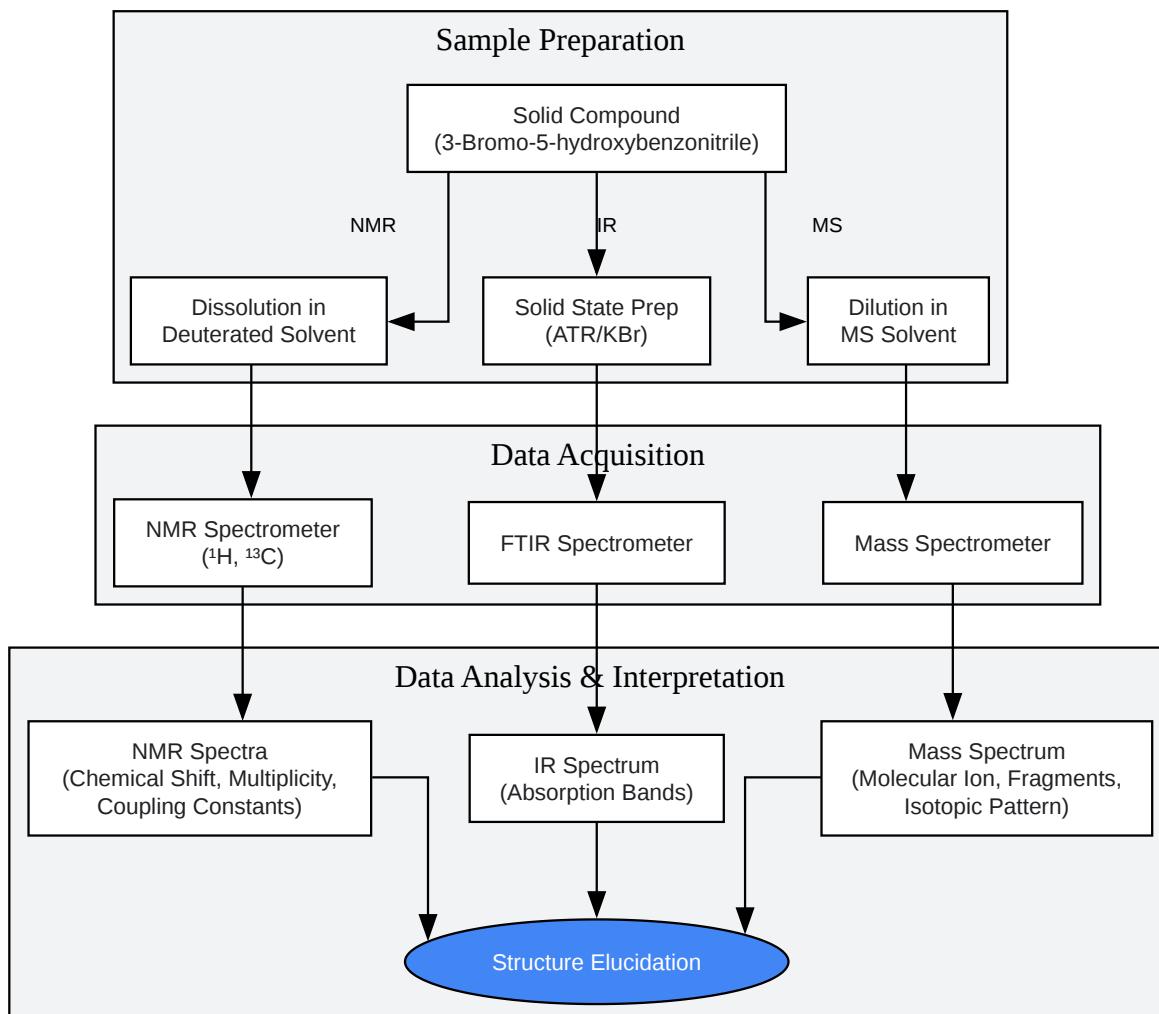
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
 - Place a small amount of the solid **3-Bromo-5-hydroxybenzonitrile** sample onto the ATR crystal.
- Data Acquisition:
 - Lower the press arm to ensure good contact between the sample and the crystal.
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands and correlate them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

- **3-Bromo-5-hydroxybenzonitrile** sample
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
- Suitable solvent (e.g., methanol, acetonitrile)


- Syringe pump or direct injection port

Procedure (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - Set the mass spectrometer parameters, including the ionization mode (positive or negative), capillary voltage, fragmentor voltage, and mass range.
 - Acquire the mass spectrum.
- Data Processing:
 - Analyze the resulting spectrum to identify the molecular ion peak ($[\text{M}+\text{H}]^+$ in positive mode or $[\text{M}-\text{H}]^-$ in negative mode).
 - Observe the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).
 - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

- To cite this document: BenchChem. [Spectral Data Analysis of 3-Bromo-5-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289605#spectral-data-of-3-bromo-5-hydroxybenzonitrile-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com